

What is R110 azide 6-isomer structure

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Compound of Interest

Compound Name: *R110 azide, 6-isomer*

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An In-Depth Technical Guide to Rhodamine 110 (R110) Azide, 6-Isomer

Introduction

Rhodamine 110 (R110) azide, 6-isomer, is a highly efficient fluorescent probe belonging to the rhodamine family of dyes. Characterized by its high quantum yield, photostability, and a green fluorescence emission profile, it serves as a superior alternative to fluorescein-based dyes like FAM or FITC for many applications.^[1] The key feature of this molecule is its terminal azide (-N₃) group, which makes it an ideal reagent for bioorthogonal "click chemistry" reactions.^[2] Specifically, it is used to covalently label biomolecules that have been modified to contain an alkyne group, enabling fluorescent tracking and visualization in complex biological systems. This guide provides a comprehensive overview of its structure, properties, synthesis, and core applications for researchers in drug development and life sciences.

Chemical Structure and Physicochemical Properties

The foundational structure of R110 azide 6-isomer is the rhodamine 110 xanthene core. The "6-isomer" designation refers to the point of attachment of the functional linker on the pendant phenyl ring. The azide group is located at the terminus of this linker, positioned for reaction.

Quantitative Data Summary

The key physicochemical and photophysical properties of **R110 azide, 6-isomer** are summarized in the table below for easy reference and comparison.

Property	Value	Citations
Chemical Formula	$C_{24}H_{20}N_6O_4$	[2]
Molecular Weight	456.45 g/mol	[2]
CAS Number	1622395-29-2	[2]
Appearance	Yellow solution or Violet powder	
Excitation Maximum (λ_{ex})	~496 nm	
Emission Maximum (λ_{em})	~520 nm	
Molar Extinction Coeff. (ϵ)	80,000 $M^{-1}cm^{-1}$	
Fluorescence Quantum Yield (Φ)	0.9	
Purity	$\geq 95\%$ (as determined by 1H NMR and HPLC-MS)	
Solubility	Soluble in polar organic solvents (DMSO, DMF)	
Storage Conditions	Store at -20°C, protected from light	

Synthesis and Characterization

The synthesis of isomerically pure **R110 azide, 6-isomer** is a multi-step process that begins with the creation of its carboxylic acid precursor, followed by conversion to the final azide product.

Experimental Protocol: Synthesis

Stage 1: Synthesis and Isolation of 6-Carboxyrhodamine 110

The synthesis of the 5(6)-carboxyrhodamine 110 isomer mixture is achieved through the condensation of 3-aminophenol and trimellitic anhydride. Microwave-assisted methods can significantly reduce reaction times. The direct separation of the resulting 5- and 6-carboxy

isomers is challenging due to their similar high polarity. A common and effective strategy involves esterification of the isomer mixture, which allows for chromatographic separation, followed by hydrolysis to yield the pure 6-carboxy isomer.

- Step 1 (Condensation): Condense two equivalents of 3-aminophenol with one equivalent of trimellitic anhydride under heating, often with an acid catalyst, to produce a mixture of 5- and 6-carboxyrhodamine 110.
- Step 2 (Esterification): Convert the carboxylic acid groups of the isomer mixture to methyl esters by reacting with methanol under acidic conditions.
- Step 3 (Separation): Separate the 5- and 6-carboxymethyl ester isomers using silica gel column chromatography.
- Step 4 (Hydrolysis): Hydrolyze the purified 6-carboxymethyl ester derivative under basic conditions to yield pure 6-carboxyrhodamine 110.

Stage 2: Amide Coupling to Form **R110 Azide, 6-Isomer**

The purified 6-carboxyrhodamine 110 is converted to the final azide product via an amide bond-forming reaction. This involves coupling the carboxylic acid with a short, amine-terminated linker that also contains an azide group, such as 3-azidopropylamine. Standard peptide coupling reagents are used to facilitate this reaction.

- Step 1 (Activation): Activate the carboxylic acid of 6-carboxyrhodamine 110 using a coupling reagent system, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBr), in an anhydrous polar aprotic solvent (e.g., DMF).
- Step 2 (Coupling): Add an azido-amine (e.g., 3-azidopropylamine) to the activated carboxylic acid solution.
- Step 3 (Reaction): Allow the reaction to proceed at room temperature until completion, which can be monitored by HPLC.
- Step 4 (Purification): Purify the final product, R110 azide 6-isomer, using reverse-phase high-performance liquid chromatography (RP-HPLC).

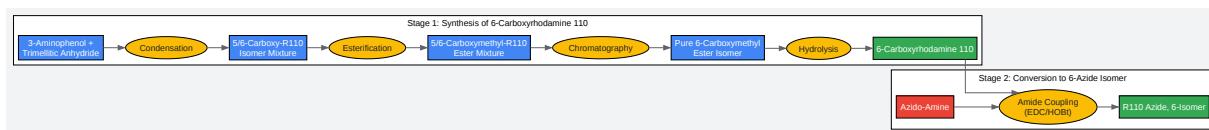
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Diagram 1: Synthesis workflow for **R110 Azide, 6-Isomer**.

Experimental Protocol: Analytical Characterization

- High-Performance Liquid Chromatography (HPLC): Purity assessment and isomer separation are typically performed using reverse-phase HPLC.
 - Column: C18 stationary phase.
 - Mobile Phase: A gradient of acetonitrile and water (often with an additive like formic acid or triethylammonium acetate for improved peak shape) is effective.
 - Detection: A PDA or fluorescence detector set to the absorbance maximum (~496 nm) or emission maximum (~520 nm) of the dye. The desired product should appear as a single major peak.
- ^1H Nuclear Magnetic Resonance (^1H NMR): ^1H NMR is used to confirm the chemical structure. While a specific spectrum for this exact compound is not widely published, the spectrum is expected to show characteristic signals for the xanthene core protons, distinct aromatic proton patterns confirming the 6-isomer substitution, and signals corresponding to the protons on the azidopropyl linker.

Application in Bioconjugation via Click Chemistry

The primary utility of R110 azide is for the fluorescent labeling of alkyne-modified biomolecules through the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone reaction of click chemistry. This reaction is highly specific, efficient, and biocompatible, forming a stable triazole linkage.

Experimental Protocol: CuAAC Labeling of an Alkyne-Modified Biomolecule

This protocol provides a general starting point for labeling a protein or oligonucleotide that has been functionalized with a terminal alkyne.

- Reagent Preparation:
 - Azide Dye Solution: Prepare a 10 mM stock solution of **R110 azide, 6-isomer** in anhydrous DMSO.
 - Copper(II) Sulfate (CuSO₄): Prepare a 20-100 mM stock solution in deionized water.
 - Reducing Agent (Sodium Ascorbate): Prepare a 100-300 mM stock solution in deionized water. This solution should be made fresh immediately before use.
 - Copper(I) Ligand (e.g., THPTA): Prepare a 100-200 mM stock solution of a water-soluble Cu(I)-stabilizing ligand like THPTA in deionized water. The ligand accelerates the reaction and protects the biomolecule from oxidative damage.
- Labeling Reaction (Example for 50 µL total volume):
 - In a microcentrifuge tube, combine the alkyne-modified biomolecule (e.g., protein lysate) with a suitable buffer (e.g., PBS) to a final volume of ~30 µL.
 - Add 2-10 equivalents of the R110 azide stock solution.
 - Prepare the catalyst premix: add 5 µL of the THPTA ligand solution to 5 µL of the CuSO₄ solution and vortex briefly.
 - Add the 10 µL of catalyst premix to the biomolecule-azide mixture and vortex.

- Initiate the reaction by adding 10 µL of freshly prepared sodium ascorbate solution.
- Vortex the mixture gently. Protect the reaction from light and incubate at room temperature for 30-60 minutes.

- Purification:
 - Remove unreacted dye and reagents from the labeled biomolecule using an appropriate method based on the molecule's size and properties, such as size-exclusion chromatography (e.g., a desalting column) or dialysis.

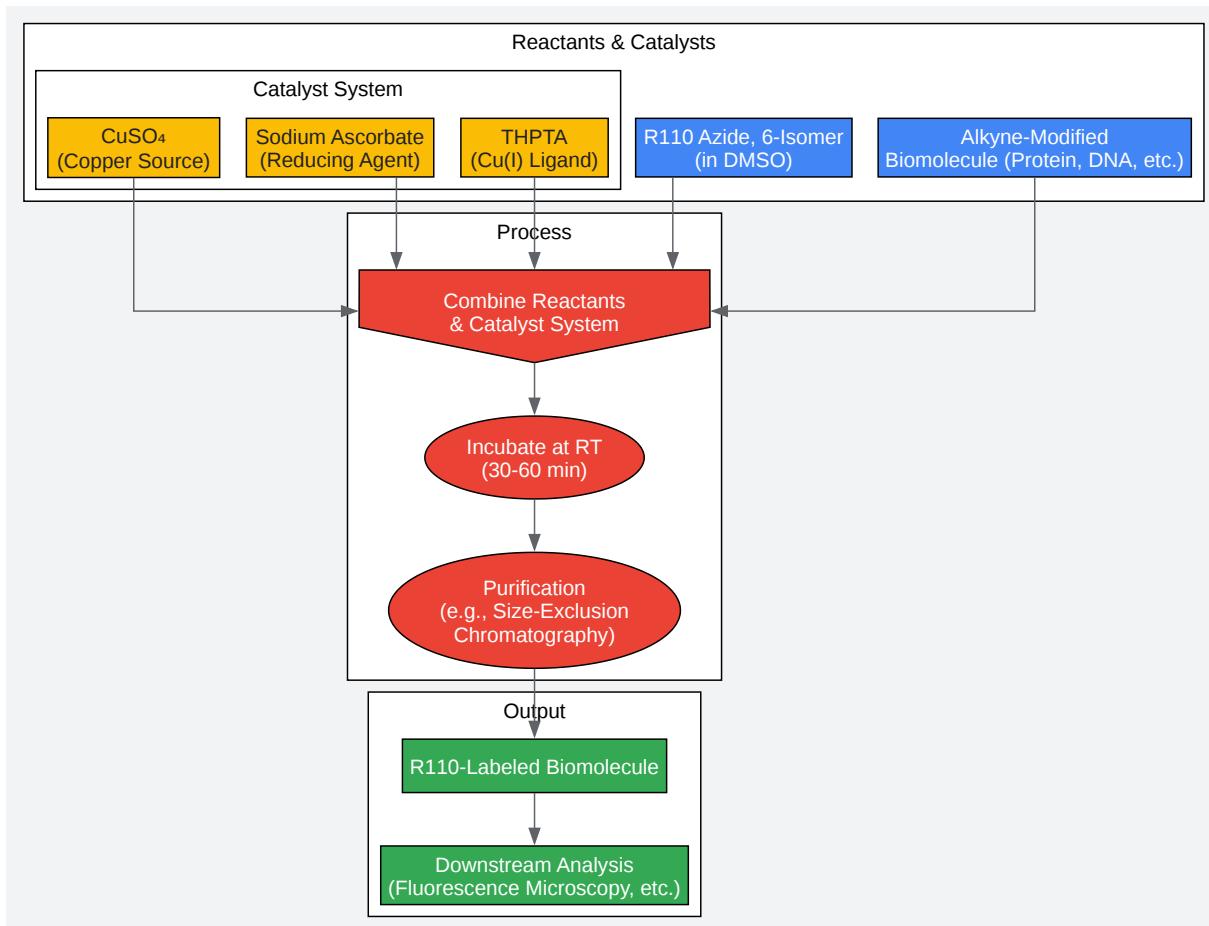
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Diagram 2: Workflow for CuAAC "Click Chemistry" labeling.

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References

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